

Cross-Validation of Fenoldopam's Effects: A Comparative Guide Across Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of **fenoldopam**, a selective dopamine D1 receptor agonist, across various species. By presenting experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of **fenoldopam**'s cross-species pharmacodynamics, aiding in translational research and drug development.

Fenoldopam is a rapid-acting vasodilator used for the in-hospital management of severe hypertension.[1][2] Its primary mechanism of action involves the activation of peripheral D1 dopamine receptors, leading to arterial vasodilation, a decrease in blood pressure, and an increase in renal blood flow.[3][4][5] This unique renal-sparing property has made it a subject of extensive research, particularly in the context of preventing acute kidney injury.

Comparative Efficacy and Physiological Effects

The following tables summarize the key cardiovascular, renal, and intraocular pressure effects of **fenoldopam** observed in humans, dogs, rats, and pigs. These data are compiled from various preclinical and clinical studies.

Cardiovascular Effects



Species	Dosage	Change in Mean Arterial Pressure (MAP)	Change in Heart Rate (HR)	Reference(s)
Human	0.01 - 1.6 mcg/kg/min IV	Dose-dependent decrease	Dose-dependent increase (reflex tachycardia)	
Dog	0.1 - 1.0 μg kg−1 min−1 IV	Hypotension	Not consistently reported to increase	
Rat	100 mg/kg/day SC	Not specified, but arteritis was induced	Not specified	-
Pig	4 micrograms. kg-1. min-1 IV	Arterial hypotension	Not specified	-

Renal Effects



Species	Dosage	Change in Renal Blood Flow (RBF)	Change in Glomerular Filtration Rate (GFR)	Change in Urine Output/Natr iuresis	Reference(s
Human	0.03 - 0.3 mcg/kg/min IV	Dose- dependent increase	Increased or no change	Increased	
Dog	0.1 - 0.8 μg/kg/min IV	Preserved or increased	Increased	Increased	•
Rabbit	In vitro	Relaxation of renal arterioles	Not applicable	Not applicable	
Rat	Not specified	Not specified	Attenuated fall in glycerol- induced renal failure	Increased urine flow in glycerol- induced renal failure	

Intraocular Pressure (IOP) Effects

Species	Dosage	Change in Intraocular Pressure (IOP)	Reference(s)
Human	0.5 micrograms kg-1 min-1 IV	Increased	
Pig	4 micrograms. kg-1. min-1 IV	No increase at normal ICP, but caution advised with increased intracranial elastance	

Experimental Protocols



Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols from key studies cited in this guide.

Protocol 1: Evaluation of Renal Effects in Anesthetized Dogs

- Objective: To quantify the effects of **fenoldopam** on renal blood flow and tubular function during acute hypovolemia.
- · Animal Model: Anesthetized pentobarbital dogs.
- Procedure:
 - Animals were prospectively randomized to receive either fenoldopam (0.1 microg x kg(-1) x min(-1)) or a placebo.
 - Acute hypovolemia was induced by partial exsanguination to decrease cardiac output.
 - Measurements of renal blood flow, urine output, creatinine clearance, and sodium clearance were taken at baseline and during the hypovolemic period.
- Key Findings: Fenoldopam maintained renal blood flow, glomerular filtration rate, and natriuresis without causing hypotension in hypovolemic dogs.

Protocol 2: Investigation of Intraocular Pressure in Hypertensive Humans

- Objective: To determine if the **fenoldopam**-induced increase in intraocular pressure is a
 direct effect or due to baroreflex sympathetic stimulation.
- Study Population: Patients with accelerated/malignant hypertension.
- Procedure:
 - Fourteen patients were randomized to receive either intravenous **fenoldopam** or sodium nitroprusside.



- Intraocular pressure was measured using a Perkins tonometer before and at the twentieth minute of each dose increment.
- Heart rate and urinary excretion of norepinephrine and epinephrine were also monitored.
- Key Findings: Fenoldopam caused a dose-dependent increase in intraocular pressure, suggesting a specific activation of the dopamine-1 receptor, as sodium nitroprusside did not elicit the same effect despite similar blood pressure reduction.

Protocol 3: Induction of Arteritis in Rats

- Objective: To investigate **fenoldopam**-induced arteritis in rats.
- Animal Model: Male rats (6 weeks of age).
- Procedure:
 - Fenoldopam mesylate (FM) was administered subcutaneously once daily for 2 days at a dose of 100 mg/kg/day.
 - Control animals received saline.
 - Arteries were examined using ex vivo high-resolution MRI, postmortem MRI, and in vivo MRI.
 - Histopathological examination of the arteries was performed in all animals.
- Key Findings: Fenoldopam induced arteritis in the medium and small arteries of rats.

Signaling Pathways and Experimental Workflow

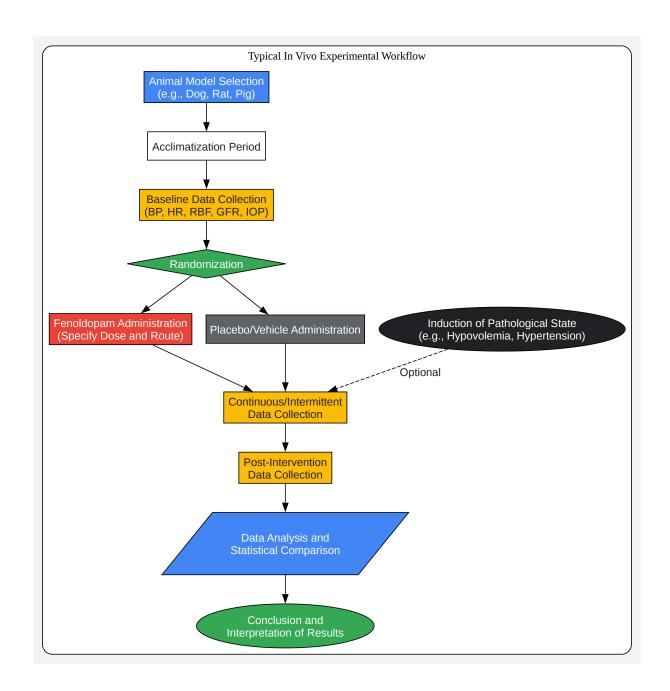
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Fenoldopam Signaling Pathway









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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fenoldopam Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fenoldopam Mesylate? [synapse.patsnap.com]
- 5. Fenoldopam | C16H16CINO3 | CID 3341 PubChem [pubchem.ncbi.nlm.nih.gov]
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